N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
Description
N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a 2-fluorophenyl carboxamide group at position 4 and a pyrrolidin-1-yl substituent at position 6 of the pyrimidine ring. The pyrrolidine moiety introduces conformational flexibility and basicity, which may influence target binding and pharmacokinetics.
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-11-5-1-2-6-12(11)19-15(21)13-9-14(18-10-17-13)20-7-3-4-8-20/h1-2,5-6,9-10H,3-4,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWZRTZKGZIMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article delves into the compound's structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring and a carboxamide functional group , along with a pyrrolidine moiety . The presence of the 2-fluorophenyl group enhances its lipophilicity, which may influence its interactions with biological targets. Its molecular formula is CHFNO, with a molecular weight of approximately 249.27 g/mol .
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of pyrimidine derivatives with pyrrolidine and fluorinated phenyl groups. Optimization of these synthetic pathways can enhance yield and purity.
Kinase Inhibition
Research indicates that this compound exhibits significant biological activity as a kinase inhibitor . Kinases are crucial in regulating cellular processes such as proliferation and survival, making their inhibitors valuable in cancer therapy. The compound's structure suggests it may effectively interact with ATP-binding sites in kinases, potentially leading to therapeutic applications in oncology .
Case Studies and Research Findings
A comparative analysis of similar compounds indicates that variations in substituents significantly affect biological activity. For example:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | Similar pyrimidine and pyrrolidine structure | Kinase inhibition |
| N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | Contains chlorine substitution | Potential anticancer activity |
| N-(2-chlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | Chlorinated phenyl group | Antimicrobial properties |
The unique fluorination pattern of this compound may enhance its selectivity towards specific kinases compared to other similar compounds .
While specific studies on the mechanism of action for this compound are scarce, it is hypothesized that the interaction with kinase ATP-binding sites leads to inhibition of downstream signaling pathways involved in cell proliferation and survival. This mechanism is pivotal for therapeutic strategies targeting cancer cells.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound shares a pyrimidine-carboxamide core with several analogs (Table 1). Key differences lie in the substituents at positions 4 and 6, which modulate molecular weight, polarity, and solubility:
Table 1. Structural and Physicochemical Comparisons
*Calculated based on formula C₁₅H₁₄FN₄O.
Key Observations:
- Position 6 Substituents: The pyrrolidin-1-yl group in the target compound is a cyclic secondary amine, contrasting with the linear alkyl/aryl-amino groups in compounds (e.g., methyl, benzyl). Pyrrolidine’s five-membered ring may enhance metabolic stability compared to open-chain amines .
- Position 4 Substituents: The 2-fluorophenyl group in the target compound differs from the piperazinylpyridinyl (Compound 43) or morpholinophenyl (Compound 45) groups in . Fluorine’s electron-withdrawing effects may improve membrane permeability compared to bulkier, polar groups like morpholine .
- The target compound’s synthetic feasibility remains speculative but may align with these trends .
Structural Conformation and Hydrogen Bonding
- Compound : Features a 5-aminomethyl group and intramolecular N–H⋯N hydrogen bonding, creating a rigid six-membered ring. This contrasts with the target compound’s unsubstituted position 5, which may allow greater conformational flexibility.
- Crystal Packing: Weak C–H⋯O and C–H⋯π interactions stabilize the compound’s crystal lattice. The absence of such data for the target compound precludes direct comparison but highlights the role of substituents in solid-state behavior .
Heterocyclic Core Modifications
- Compound : Replaces the pyrimidine core with an imidazo[1,2-b]pyridazine.
Fluorination Trends
- Trifluoromethyl vs. Fluorophenyl: The trifluoromethyl group in enhances lipophilicity and bioavailability compared to the target compound’s 2-fluorophenyl group. However, the latter’s fluorine may improve target specificity via electrostatic interactions .
Preparation Methods
Synthetic Route Overview
The synthesis of N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide follows a modular approach, typically involving three key stages:
- Pyrimidine Core Formation : Construction of the pyrimidine ring with strategic leaving groups for subsequent functionalization.
- Pyrrolidine Substitution : Introduction of the pyrrolidin-1-yl group at position 6 via nucleophilic aromatic substitution.
- Carboxamide Coupling : Attachment of the 2-fluorophenyl moiety through amide bond formation at position 4.
This sequence ensures minimal interference between reactive sites and maximizes yield at each stage.
Stepwise Synthesis and Optimization
Pyrimidine Core Formation
The pyrimidine backbone is typically synthesized from 4,6-dichloropyrimidine (1 ), which serves as a versatile intermediate. In a representative procedure:
- Chlorine Activation : The C4 and C6 positions are activated for substitution through electron-withdrawing effects.
- Selective Functionalization : Sequential substitution allows for selective modification at C6 before C4.
Reaction Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance nucleophilicity.
- Temperature : 0–25°C to control exothermic reactions.
Introduction of the Pyrrolidin-1-yl Group
The C6 chlorine of 4,6-dichloropyrimidine is replaced with pyrrolidine via nucleophilic aromatic substitution (SNAr):
Procedure :
- Reagents : Pyrrolidine (2.5 equiv), potassium carbonate (3.0 equiv).
- Solvent : THF or dichloromethane (DCM).
- Conditions : Reflux at 60°C for 12–18 hours.
Yield Optimization :
Carboxamide Coupling at C4
The C4 chlorine is converted to a carboxamide via coupling with 2-fluoroaniline. Two primary methods are employed:
Acyl Chloride Intermediate
- Conversion to Acid Chloride : Treat 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with thionyl chloride (SOCl₂) to form the acyl chloride (2 ).
- Amidation : React 2 with 2-fluoroaniline in the presence of triethylamine (TEA).
Conditions :
- Solvent : DCM or ethyl acetate.
- Temperature : 0°C to room temperature.
- Yield : 68–74%.
Direct Coupling Using Activating Agents
Alternative methods use carbodiimides (e.g., EDC or DCC) with hydroxybenzotriazole (HOBt) to facilitate amide bond formation without isolating the acyl chloride:
Procedure :
- Reagents : 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, 2-fluoroaniline, EDC (1.2 equiv), HOBt (1.1 equiv).
- Solvent : DCM or acetonitrile.
- Yield : 70–78%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols often adopt continuous flow reactors to enhance reproducibility and safety:
- Advantages :
- Precise temperature control during exothermic steps (e.g., acyl chloride formation).
- In-line purification via scavenger resins reduces downstream processing.
- Case Study : A pilot-scale synthesis achieved 85% yield with a throughput of 1.2 kg/day.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 3.45–3.40 (m, 4H, pyrrolidine-H), 2.00–1.95 (m, 4H, pyrrolidine-H).
- ¹³C NMR : δ 165.2 (C=O), 159.8 (C-F), 155.6 (pyrimidine-C2), 112.4–116.2 (Ar-C).
High-Resolution Mass Spectrometry (HRMS) :
- Observed : m/z 331.1321 [M+H]⁺ (calculated for C₁₆H₁₆FN₄O: 331.1318).
Purity Assessment
HPLC Conditions :
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Retention Time : 6.8 minutes; purity >99%.
Comparative Analysis with Structural Analogs
Key Findings :
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Functionalization
Amide Bond Hydrolysis
- Issue : Instability under acidic or basic conditions.
- Mitigation : Storage at -20°C under nitrogen atmosphere.
Q & A
Q. What analytical techniques are critical for impurity profiling?
- LC-MS/MS : Detect low-abundance impurities (e.g., de-fluorinated byproducts).
- ¹⁹F NMR : Monitor fluorine integrity during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
